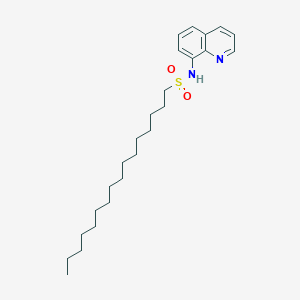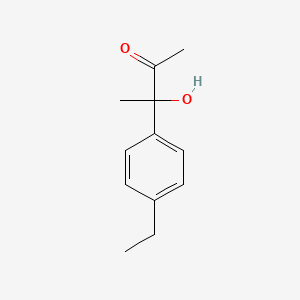
Dodec-8-yne-1,11-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodec-8-yne-1,11-diol: is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl groups (diol) located at the first and eleventh positions of a twelve-carbon chain. This compound is part of the larger family of acetylenic diols, which are known for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dodec-8-yne-1,11-diol typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through various methods, such as the dehydrohalogenation of vicinal dihalides or the coupling of terminal alkynes with alkyl halides.
Hydroxylation: The introduction of hydroxyl groups can be accomplished through hydroboration-oxidation or the use of osmium tetroxide. These reactions add hydroxyl groups to the alkyne, resulting in the formation of the diol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts and specific reaction conditions are employed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Dodec-8-yne-1,11-diol can undergo oxidation reactions, leading to the formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halides and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Dodec-8-yne-1,11-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for the creation of materials with specific properties.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways
Industry: The compound is utilized in the production of surfactants, lubricants, and coatings. Its ability to reduce surface tension makes it valuable in formulations requiring enhanced wetting and spreading properties.
Mecanismo De Acción
The mechanism of action of Dodec-8-yne-1,11-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The alkyne group can participate in addition reactions, leading to the formation of new chemical bonds and structures.
Comparación Con Compuestos Similares
Dodec-5-yne-1,4-diol: Another acetylenic diol with hydroxyl groups at different positions.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A compound with multiple methyl groups and a similar alkyne-diol structure.
Uniqueness: Dodec-8-yne-1,11-diol is unique due to the specific positioning of its hydroxyl groups and the length of its carbon chain. This configuration imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
64418-68-4 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
dodec-8-yne-1,11-diol |
InChI |
InChI=1S/C12H22O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,2-5,7,9-11H2,1H3 |
Clave InChI |
KLFDZLLGMNZJTP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#CCCCCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)

![[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid](/img/structure/B14492621.png)
![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)

![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)


![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)




